

A Comparative Guide to GPR183 Inhibitors: Gpr183-IN-1 vs. GSK682753A

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Compound of Interest

Compound Name: Gpr183-IN-1

Cat. No.: B15607906

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent GPR183 inhibitors: **Gpr183-IN-1** and GSK682753A. This document provides a comprehensive overview of their performance, supported by available experimental data, to aid in the selection of the most suitable compound for your research needs.

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a key regulator of immune cell migration and has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.^{[1][2]} The receptor is activated by oxysterols, most potently by 7 α ,25-dihydroxycholesterol (7 α ,25-OHC), leading to the chemotaxis of B cells, T cells, and dendritic cells.^{[1][3]} Inhibition of GPR183 signaling is therefore a focal point for therapeutic intervention. This guide focuses on a direct comparison of two commercially available GPR183 inhibitors, **Gpr183-IN-1** and GSK682753A.

At a Glance: Key Quantitative Data

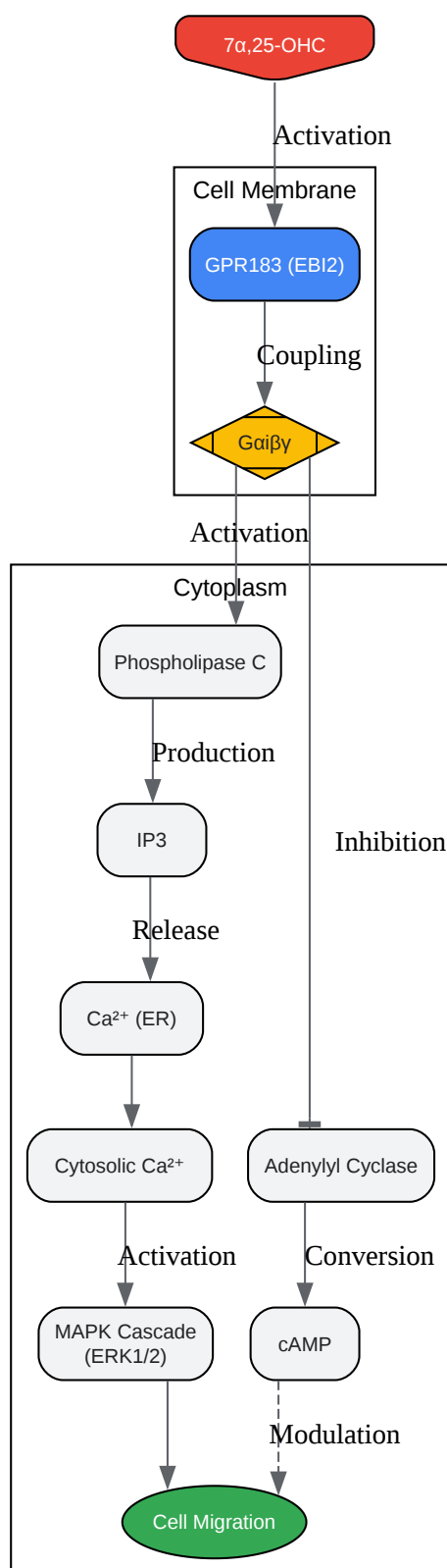
The following table summarizes the available quantitative data for **Gpr183-IN-1** and GSK682753A, providing a direct comparison of their inhibitory activities.

Parameter	Gpr183-IN-1	GSK682753A	Reference
Mechanism of Action	Inhibitor	Inverse Agonist	[4]
IC50 (Ca ²⁺ Mobilization)	39.97 nM	Not explicitly reported, but inhibits oxysterol-induced calcium mobilization.	[4]
IC50 (GTPγS Binding)	Not Reported	2.6 - 53.6 nM	
IC50 (CREB Reporter Assay)	Not Reported	53.6 nM	
IC50 (β-arrestin Recruitment)	Not Reported	Potent inhibitor	
Molecular Formula	C16H19BrN2O2	C21H23N3O3S	[4]
Molecular Weight	367.25 g/mol	413.5 g/mol	[4]

Delving Deeper: Experimental Insights

GPR183 Signaling Pathway

GPR183 primarily signals through the Gαi subunit of the heterotrimeric G protein complex.[3][5][6] Upon activation by its endogenous ligand, 7α,25-OHC, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR183 activation triggers intracellular calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) cascade.[3][7] This signaling cascade ultimately results in the chemotactic migration of immune cells.



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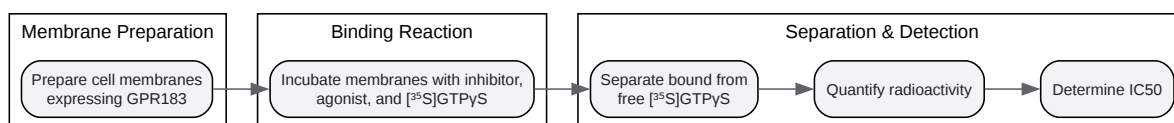
GPR183 Signaling Cascade

Experimental Workflows

The inhibitory activity of **Gpr183-IN-1** and GSK682753A is typically assessed using a variety of in vitro functional assays. The following diagrams illustrate the general workflows for three key assays.

1. Calcium Mobilization Assay Workflow

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a GPR183 agonist.



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